molecular formula C10H16O4 B2831485 3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid CAS No. 1909336-36-2

3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid

Cat. No. B2831485
CAS RN: 1909336-36-2
M. Wt: 200.234
InChI Key: ROSIFZHEMNPRSU-UHFFFAOYSA-N
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Description

Carboxylic acids, such as “3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid”, are organic compounds that contain a carboxyl group (C(=O)OH). The presence of the carboxyl group makes these compounds acidic .


Synthesis Analysis

Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

The molecular structure of carboxylic acids consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon .


Chemical Reactions Analysis

Carboxylic acids undergo several types of reactions, including nucleophilic acyl substitution and decarboxylation . They can also react with alcohols to form esters in a process known as esterification .


Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are weak acids and can donate a proton (H+) from the hydroxyl group in the carboxyl group .

Scientific Research Applications

Conformationally Restricted Analogues

A study by Conti et al. (2003) focused on designing novel conformationally restricted analogues of glutamic acid, utilizing a strategy based on the 1,3-dipolar cycloaddition to generate amino acids that represent restricted conformations of glutamic acid. Despite these amino acids being inactive at iGluRs and mGluRs, the research contributes to understanding the conformational preferences and potential receptor interactions of such compounds (Conti, Amici, Roda, Vistoli, Stensbøl, Bräuner‐Osborne, Madsen, Toma, & Micheli, 2003).

Synthesis Methodologies

Yamashita et al. (1995) reported on the one-step synthesis of 2-substituted cyclopenta[b]benzofuran-3-ol derivatives from 3-substituted coumarins, demonstrating the utility of 3-ethoxycarbonyl coumarin in generating novel tricyclic products. This methodology could be applied to various 3-substituted coumarins, showcasing the versatility of the ethoxycarbonyl functional group in organic synthesis (Yamashita, Okuyama, Kawasaki, & Ohta, 1995).

Metal Ion Complexation

Athanasellis et al. (2009) explored the coordination behavior of 3-ethoxycarbonyl tetronic acid towards Cu(II) and Co(II) metal ions, revealing insights into the complexation reactions and proposing preliminary modes of ligand interaction. This study highlights the potential of such compounds in developing metal ion sensors or in the field of bioinorganic chemistry (Athanasellis, Zahariou, Kikionis, Igglessi-Markopoulou, & Markopoulos, 2009).

Safety And Hazards

The safety and hazards of carboxylic acids depend on the specific compound. Some carboxylic acids can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

3-ethoxycarbonyl-1-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-14-8(11)7-4-5-10(2,6-7)9(12)13/h7H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSIFZHEMNPRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid

CAS RN

1909336-36-2
Record name 3-(ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid
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